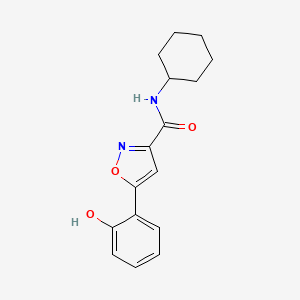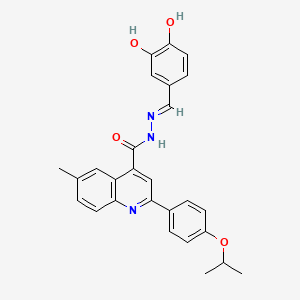
N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide, also known as PHCCC, is a chemical compound that belongs to the class of isoxazole carboxamides. It has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. PHCCC is a positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4), which is involved in the regulation of synaptic transmission, plasticity, and neuronal excitability. In
Mécanisme D'action
N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide binds to the allosteric site of mGluR4, which enhances the receptor's response to glutamate. This results in the activation of downstream signaling pathways, including the inhibition of cyclic adenosine monophosphate (cAMP) production and the activation of potassium channels. These signaling pathways lead to the regulation of synaptic transmission and plasticity, which underlie the physiological and behavioral effects of N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide.
Biochemical and Physiological Effects
N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects in animal models. It has been reported to increase dopamine release in the striatum, which is involved in the regulation of movement and reward. N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide also has anxiolytic effects, reducing anxiety-like behavior in animal models. Additionally, N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide in lab experiments is its selectivity and potency for mGluR4. This allows for the specific modulation of this receptor without affecting other glutamate receptors. However, one of the limitations of using N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide is its poor solubility in water, which can make it challenging to administer in vivo. Additionally, the effects of N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide may vary depending on the animal model and experimental conditions used.
Orientations Futures
There are several future directions for the research on N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide. One area of interest is its potential therapeutic applications in neurological disorders, including Parkinson's disease, schizophrenia, and addiction. Further studies are needed to determine the optimal dosing and administration of N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide for these conditions. Another area of future research is the development of more potent and selective positive allosteric modulators of mGluR4, which could have even greater therapeutic potential. Finally, the use of N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide in combination with other drugs or therapies could be explored to enhance its effects and reduce potential side effects.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide involves the reaction of 2-hydroxybenzaldehyde and cyclohexylamine with isoxazole-5-carboxylic acid in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting product is then purified using column chromatography to obtain N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide in high yield and purity.
Applications De Recherche Scientifique
N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been extensively studied for its potential applications in the field of neuroscience. It is a selective and potent positive allosteric modulator of mGluR4, which is predominantly expressed in the central nervous system. mGluR4 activation has been shown to have neuroprotective effects and to regulate synaptic transmission and plasticity. Therefore, N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been investigated for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
Propriétés
IUPAC Name |
N-cyclohexyl-5-(2-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-14-9-5-4-8-12(14)15-10-13(18-21-15)16(20)17-11-6-2-1-3-7-11/h4-5,8-11,19H,1-3,6-7H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGWSNCPLCBNCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49731072 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethoxy-4-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6006682.png)
![2-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6006686.png)
![1-{3-[({[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}amino)methyl]-2-pyridinyl}-3-piperidinol](/img/structure/B6006689.png)

![5-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6006702.png)
![2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6006709.png)
![ethyl 2-anilino-5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6006722.png)
![6-amino-2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B6006733.png)
![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-methylpiperidine](/img/structure/B6006740.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B6006746.png)
![5-(4-hydroxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6006748.png)
![N-methyl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6006760.png)
![N-benzyl-6-[4-(2-pyridinylmethoxy)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6006775.png)
![{4-oxo-2-[(3-phenoxybenzylidene)hydrazono]-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6006783.png)